FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FIrN4 Bis(2,4-difluorophenylpyridinato) compounds are part of a group of organometallic light-emitting molecules used in OLED technology. They are characterized by their efficient light emission properties and stability.

Synthesis Analysis

A chemical technique for the synthesis of these compounds involves cyclo-metalation of Ir Cl3·n H2O with 2-(2,4-difluorophenyl)pyridine and cleavage of chloride-bridged dimer by 2-pyridinecarboxylic acid. This process can produce the compound in a 20-30 gram batch scale with more than 90% yield and 99.22% purity (Yan Caixia, 2014).

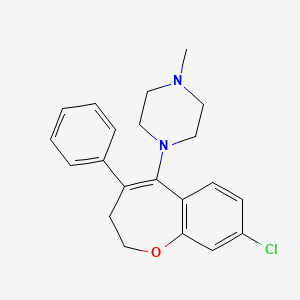

Molecular Structure Analysis

The chemical structure of these compounds is verified using techniques such as NMR, MS, FT-IR, and single-crystal X-ray diffraction. These compounds are electrically neutral and adopt an octahedral complex structure.

Chemical Reactions and Properties

These compounds are known for strong blue-emission observed in ultraviolet-visible and photoluminescence absorption spectra, making them suitable for OLED applications. They exhibit spectral properties that can vary with doping ratio and solvent solution, indicating their sensitivity to environmental factors (Juan Zhao et al., 2014).

Aplicaciones Científicas De Investigación

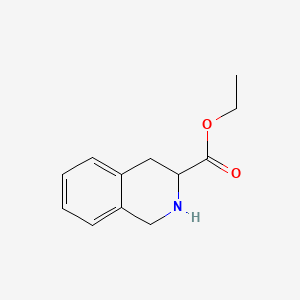

Coordination Chemistry and Compound Synthesis

Chemistry and Properties of Pyridine-based Ligands : A comprehensive review discusses the chemistry and properties of compounds containing pyridine-based ligands, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies summarize the preparation procedures, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This body of work identifies potential areas for future research, including the investigation of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Structural Diversity from Twisted Ligands : Research on metal complexes with twisted ligands, such as 4,4'-dipyridyldisulfide, reveals structural diversity in macrocycles, zigzags, helices, and rhomboids. Despite the simple structure of the ligand, its twisted nature and axial chirality offer a wide range of structural diversity and guest inclusion properties, underscoring the potential for novel applications in material science and coordination chemistry (Horikoshi & Mochida, 2006).

Organic Electronics and Sensor Applications

- BODIPY-based Organic Semiconductors : BODIPY-based materials have emerged as promising platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in organic light-emitting diodes (OLEDs) is highlighted, with advancements in structural design and synthesis leading to their use as near-IR emitters and potential as 'metal-free' infrared emitters. This review underscores the significance of BODIPY-based materials in the development of organic electronics and their potential for future advancements (Squeo & Pasini, 2020).

Mecanismo De Acción

Mode of Action

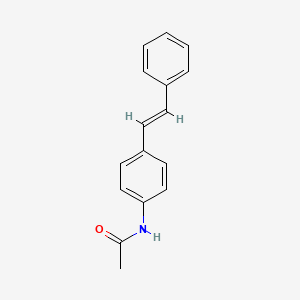

It’s worth noting that many compounds with similar structures are often used as ligands in blue-light emitting iridium (iii) complexes suitable for use as phosphorescent oleds

Result of Action

As mentioned earlier, similar compounds are often used in the creation of phosphorescent OLEDs , suggesting that this compound may have applications in light emission or energy transfer at the molecular level.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) can be achieved through a two-step process. The first step involves the synthesis of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, which is then used in the second step to synthesize the target compound.", "Starting Materials": [ "2-Acetylpyridine", "Hydrazine hydrate", "2,4-Difluorobenzaldehyde", "Sodium acetate", "Acetic acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "5-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid", "1. Condensation of 2-acetylpyridine with hydrazine hydrate in the presence of acetic acid to form 5-(pyridin-2-yl)-1H-pyrazole.", "2. Diazotization of 5-(pyridin-2-yl)-1H-pyrazole with sodium nitrite and hydrochloric acid to form the diazonium salt.", "3. Coupling of the diazonium salt with 2,4-difluorobenzaldehyde in the presence of copper(II) sulfate pentahydrate to form the desired product, 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.", "Step 2: Synthesis of FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-)", "4. Reaction of 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with sodium carbonate and 2,4-difluorobenzaldehyde in the presence of palladium(II) acetate and triphenylphosphine to form the target compound, FIrN4, Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-)." ] } | |

Número CAS |

1219078-44-0 |

Nombre del producto |

FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H- |

Fórmula molecular |

C28H16F4IrN7 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.